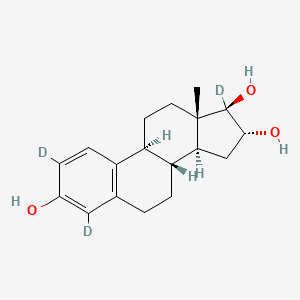

Estriol-d3

Beschreibung

BenchChem offers high-quality Estriol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estriol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H24O3 |

|---|---|

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D |

InChI-Schlüssel |

PROQIPRRNZUXQM-GQLOBORWSA-N |

Isomerische SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O)[2H] |

Kanonische SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Estriol-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Estriol-d3, a deuterated analog of the natural estrogen, estriol (B74026). This document is intended to serve as a technical guide for researchers and professionals involved in drug development and metabolic studies where isotopically labeled internal standards are essential for accurate quantification.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, playing a significant role in female reproductive health.[1] Estriol-d3 (Estra-1,3,5(10)-triene-3,16α,17β-triol-d3) is a stable isotope-labeled version of estriol, where three hydrogen atoms have been replaced by deuterium (B1214612).[2] This isotopic substitution makes Estriol-d3 an ideal internal standard for quantitative analysis of estriol in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.[5]

This guide details a feasible synthetic approach to Estriol-d3, outlines comprehensive characterization methodologies, and presents the expected analytical data in a structured format.

Synthesis of Estriol-d3

While a specific, detailed, publicly available protocol for the synthesis of Estriol-d3 is not readily found in the literature, a plausible and effective synthetic route can be designed based on established methods for the synthesis of estriol and general techniques for deuterium labeling of steroids. A common strategy involves the reduction of a suitable estrone (B1671321) derivative with a deuterated reducing agent.

A potential synthetic pathway starts from Estrone (1) , a readily available steroid precursor. The synthesis can be envisioned in the following logical steps, adapted from a known method for preparing estriol.[6]

Experimental Protocol: Synthesis of Estriol-d3

This protocol is a proposed adaptation of known steroid chemistry for the synthesis of Estriol-d3.

Step 1: Protection of the Ketone Group of Estrone

-

To a solution of Estrone (1) in a suitable solvent such as isopropenyl acetate, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, the estraene diacetate compound (2), with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Bromination at the 16-position

-

Dissolve the estraene diacetate compound (2) in a suitable solvent like acetone (B3395972) and cool the solution to between -20°C and -10°C.

-

Add N-bromosuccinimide (NBS) and a small amount of acetic acid.

-

Stir the reaction mixture at low temperature and monitor by TLC.

-

After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extract the product, 16-bromo-acetic-acid estrone (3).

-

Wash the organic layer with water and brine, dry, and concentrate under reduced pressure.

Step 3: Formation of the Dimethoxy Estradiol Intermediate

-

Dissolve the 16-bromo-acetic-acid estrone (3) in methanol.

-

Add a solution of sodium hydroxide (B78521) in methanol and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, neutralize with a weak acid, and extract the product, 17,17-dimethoxy-estradiol (4).

-

Purify the product by recrystallization or column chromatography.

Step 4: Hydrolysis to 16α-Hydroxy Estrone

-

Dissolve the 17,17-dimethoxy-estradiol (4) in a mixture of methanol and dilute hydrochloric acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, partially evaporate the solvent and extract the product, 16α-hydroxy estrone (5), with an organic solvent.

-

Wash the organic extract with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

Step 5: Deuteride Reduction to Estriol-d3

-

Dissolve the 16α-hydroxy estrone (5) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borodeuteride (NaBD4) portion-wise.

-

Stir the reaction mixture at low temperature and allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a dilute acid (e.g., 1M HCl).

-

Extract the final product, Estriol-d3 (6), with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Estriol-d3 by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Characterization of Estriol-d3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Estriol-d3. The following analytical techniques are recommended.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elucidating the structure of Estriol-d3.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions.

-

Expected Data:

The mass spectrum of Estriol-d3 is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be similar to that of unlabeled estriol, but with mass shifts corresponding to the deuterium atoms.

| Parameter | Expected Value for Estriol | Expected Value for Estriol-d3 |

| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ |

| Molecular Weight | 288.38 g/mol | 291.40 g/mol [8] |

| Precursor Ion [M-H]⁻ (m/z) | 287.2 | ~290.2 |

| Characteristic Fragment Ions (m/z) | 183, 169, 145, 143[4][9] | Shifted by +1 to +3 m/z units depending on the fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the chemical structure and determining the position and extent of deuterium incorporation. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

Expected Data:

In the ¹H NMR spectrum of Estriol-d3, the signal corresponding to the proton at the deuterated position (C17) will be absent or significantly reduced in intensity. The integration of the remaining proton signals will confirm the overall structure. The ¹³C NMR spectrum will show characteristic shifts for the steroid backbone.

| ¹³C NMR Chemical Shift Ranges for Estriol | |

| Carbon Type | Approximate Chemical Shift (ppm) |

| Polar Aromatic C | 150-160[1] |

| Aromatic C | 100-150[1] |

| Polar Secondary C | 75-85[1] |

| Tertiary C | 35-45[1] |

| Secondary C | 25-35[1] |

| Primary (Methyl) C | 14[1] |

Note: Specific chemical shifts for Estriol-d3 are not available in the literature and would need to be determined experimentally. The values for estriol provide a reference.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Estriol-d3.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

-

Chromatographic Conditions:

Expected Data:

A single major peak should be observed in the chromatogram, indicating a high degree of purity. The retention time will be very similar to that of unlabeled estriol.

| Parameter | Expected Value |

| Purity | >98% |

| Retention Time | Dependent on the specific HPLC conditions, but should be consistent and sharp. |

Isotopic Purity Determination

The isotopic purity of Estriol-d3 is a critical parameter and can be determined by high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[11][12]

Experimental Protocol: Isotopic Purity by HRMS

-

Acquire a high-resolution mass spectrum of the synthesized Estriol-d3.

-

Determine the relative intensities of the ion peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species.

-

Calculate the isotopic purity as the percentage of the d3 species relative to the sum of all species.

Expected Data:

| Parameter | Expected Value |

| Isotopic Purity (% d3) | >98% |

Workflow and Logical Relationships

The overall process from synthesis to final characterization can be visualized as a sequential workflow.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Estriol-d3. By following the proposed synthetic route and employing the detailed characterization methodologies, researchers and drug development professionals can confidently prepare and validate high-quality Estriol-d3 for use as an internal standard in critical quantitative bioanalytical assays. The structured presentation of experimental protocols and expected data serves as a valuable resource for planning and executing the synthesis and analysis of this important isotopically labeled steroid.

References

- 1. uregina.ca [uregina.ca]

- 2. lcms.cz [lcms.cz]

- 3. ESTRADIOL | Eurisotop [eurisotop.com]

- 4. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 6. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]

- 7. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Estriol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of Estriol-d3, a deuterated analog of the natural estrogen, estriol (B74026). The information presented herein is intended to support research, development, and analytical activities involving this compound.

Chemical and Physical Properties

Estriol-d3 is a synthetic isotopologue of estriol, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in analytical and metabolic studies to differentiate the compound from its endogenous counterpart.

| Property | Data | Source |

| Chemical Name | (16α,17β)-Estra-1,3,5[1]-triene-3,16,17-triol-d3; Acifemine-d3 | [2] |

| CAS Number | 79037-36-8 | [2] |

| Molecular Formula | C₁₈H₂₁D₃O₃ | [2] |

| Molecular Weight | 291.40 g/mol | [2] |

| Melting Point | 284-286°C (for non-deuterated Estriol) | |

| Solubility | Soluble in Chloroform, Ethanol, Methanol (B129727) (for non-deuterated Estriol) | |

| Appearance | White Solid (for non-deuterated Estriol) |

Stability Profile

The stability of an active pharmaceutical ingredient is a critical parameter affecting its safety, efficacy, and shelf-life. While specific long-term stability data for Estriol-d3 is not extensively published, forced degradation studies on the non-deuterated form, estriol, provide significant insights into its intrinsic stability and potential degradation pathways.[3][4]

Summary of Forced Degradation Studies on Estriol:

| Stress Condition | Observation |

| Acidic Hydrolysis | Insignificant degradation |

| Alkaline Hydrolysis | Insignificant degradation |

| Oxidative Degradation | Significant degradation |

| Photodegradation (Visible & UV light) | Significant degradation |

| Thermal Degradation | Significant degradation |

These findings suggest that Estriol-d3 is likely to be stable in acidic and alkaline environments but is susceptible to degradation upon exposure to oxidizing agents, light, and high temperatures. Therefore, it is recommended to store Estriol-d3 in well-closed, light-resistant containers at controlled room temperature or under refrigeration, protected from oxidizing conditions.[5]

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the active ingredient and detecting any degradation products. The following is a representative protocol based on validated methods for estriol analysis.[3][6][7][8][9]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Estriol-d3 and its degradation products.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector

-

Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). A common starting point is a 65:35 (v/v) mixture of methanol and water.[3][6]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Run Time: Sufficient to allow for the elution of the main peak and any potential degradation products (e.g., 15 minutes).[3][6]

Sample Preparation:

-

Prepare a stock solution of Estriol-d3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Forced degradation samples are prepared by subjecting the Estriol-d3 stock solution to various stress conditions as outlined in the stability profile section.

-

Dilute the stock and stressed samples to a suitable concentration for HPLC analysis.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Signaling Pathways

Estriol, and by extension Estriol-d3, exerts its biological effects primarily through interaction with estrogen receptors. It acts as an agonist for the nuclear estrogen receptors (ERα and ERβ) and as an antagonist for the G-protein coupled estrogen receptor (GPER).[10][11][12]

Nuclear Estrogen Receptor Signaling Pathway

G-Protein Coupled Estrogen Receptor (GPER) Signaling Pathway

Conclusion

This technical guide provides essential information on the chemical properties, stability, and biological signaling of Estriol-d3. The data presented underscores the importance of proper handling and storage to maintain the integrity of the compound. The detailed experimental protocol for a stability-indicating HPLC method serves as a valuable resource for quality control and research applications. Furthermore, the visualization of the signaling pathways offers a clear understanding of the molecular mechanisms through which Estriol-d3 exerts its effects. This guide is intended to be a foundational document for professionals working with this important deuterated steroid.

References

- 1. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ecommons.roseman.edu [ecommons.roseman.edu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]

- 6. ecommons.roseman.edu [ecommons.roseman.edu]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Estriol - Wikipedia [en.wikipedia.org]

- 11. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]

- 12. Role of GPER-Mediated Signaling in Testicular Functions and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Estriol-d3 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Quantitative Accuracy

The accurate quantification of endogenous molecules such as estriol (B74026) (E3) is critical in clinical research, endocrinology, and drug development. Estriol is a key biomarker, and its precise measurement is essential for applications ranging from monitoring fetal health in high-risk pregnancies to studying its role in hormonal therapies.[1] Immunoassays, while sensitive, can lack specificity due to cross-reactivity with other steroids.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and accuracy.[3]

The foundation of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. Estriol-d3, a stable isotope-labeled (SIL) version of estriol, fulfills this role perfectly. This guide provides an in-depth technical overview of the mechanism of action of Estriol-d3 as an internal standard, detailing the principles of isotope dilution, experimental workflows, and performance characteristics.

Core Mechanism: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of Estriol-d3 as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[2][4] This technique is renowned for its high accuracy and precision because the internal standard is a near-perfect chemical mimic of the analyte.

Key Attributes of Estriol-d3:

-

Chemical Homology: Estriol-d3 has the same chemical structure as estriol, except that three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change does not significantly alter its chemical properties, such as polarity, solubility, extraction efficiency, and chromatographic retention time.

-

Mass Differentiation: The key difference is its mass. Estriol-d3 is heavier than estriol, allowing a mass spectrometer to easily distinguish between the analyte and the internal standard.

This dual characteristic—behaving identically during preparation but being distinguishable by the detector—is the cornerstone of its function. It allows Estriol-d3 to act as a reliable tracer, accurately correcting for two major sources of analytical error: analyte loss during sample processing and signal suppression or enhancement from matrix effects.[5]

References

- 1. oatext.com [oatext.com]

- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope dilution for quantitation of steroid estrogens and nonylphenols by gas chromatography with tandem mass spectrometry in septic, soil, and groundwater matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isotopic Labeling Synthesis of Estriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of isotopically labeled estriol (B74026). This document details synthetic strategies for deuterium (B1214612), carbon-13, and tritium (B154650) labeling, providing plausible experimental protocols, quantitative data, and analytical characterization methods. This guide is intended to be a valuable resource for professionals in medicinal chemistry, pharmacology, and drug metabolism who require isotopically labeled estriol for their research.

Introduction to Isotopic Labeling of Estriol

Isotopic labeling is a critical technique in drug development and metabolic research. By replacing specific atoms in the estriol molecule with their heavier isotopes, researchers can trace the molecule's metabolic fate, quantify its concentration in biological matrices with high precision using isotope dilution mass spectrometry, and elucidate reaction mechanisms. Estriol (E3), a major estrogen during pregnancy, is a key analyte in many clinical and research settings. The synthesis of its isotopically labeled analogues is therefore of significant interest. This guide will cover the synthesis of deuterium-, carbon-13-, and tritium-labeled estriol.

Synthesis of Deuterium-Labeled Estriol ([²H]-Estriol)

Deuterium-labeled estriol is a valuable internal standard for mass spectrometry-based quantification. The introduction of deuterium can be achieved through various methods, with catalytic hydrogen-deuterium exchange being a common and efficient approach for aromatic systems.

Synthetic Strategy: Catalytic Deuterium Exchange

A plausible route for the synthesis of estriol-d₂ (specifically, estra-1,3,5(10)-triene-2,4-d₂-3,16α,17β-triol) involves the acid-catalyzed exchange of the protons on the aromatic A-ring with deuterium from a deuterium source like deuterium oxide (D₂O). The phenolic hydroxyl group at C3 directs the electrophilic substitution to the ortho and para positions (C2 and C4).

Experimental Protocol: Synthesis of Estriol-d₂

Materials:

-

Estriol (unlabeled)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of estriol (100 mg, 0.347 mmol) in deuterium oxide (5 mL) is added a catalytic amount of deuterated sulfuric acid (0.1 mL).

-

The reaction mixture is heated to 100°C and stirred for 24 hours in a sealed vessel.

-

After cooling to room temperature, the mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude deuterated estriol.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to afford pure estriol-d₂.

Quantitative Data (Estimated)

| Parameter | Value |

| Yield | 70-85% |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | >98% (by HPLC) |

Synthesis of Carbon-13-Labeled Estriol ([¹³C]-Estriol)

Carbon-13 labeled estriol is used in metabolic studies to trace the fate of the carbon skeleton of the molecule. The synthesis of ¹³C-labeled estriol, such as Estriol-2,3,4-¹³C₃, typically requires a multi-step approach starting from a smaller, commercially available ¹³C-labeled precursor. A plausible route involves the construction of the A-ring with the desired ¹³C labels.

Synthetic Strategy: Multi-step Synthesis from a Labeled Precursor

A total synthesis approach can be adapted to introduce ¹³C atoms into the A-ring of estriol. For example, a key intermediate containing the B, C, and D rings of the steroid can be coupled with a ¹³C-labeled A-ring precursor. A plausible starting material for the A-ring could be a ¹³C-labeled benzene (B151609) derivative which can be elaborated into the phenolic A-ring of the estrogen.

Experimental Protocol: Synthesis of Estriol-2,3,4-¹³C₃ (Conceptual)

A detailed multi-step synthesis is beyond the scope of this guide. However, a conceptual outline is provided:

-

Preparation of a ¹³C-labeled A-ring synthon: This could involve reactions starting from a commercially available ¹³C-labeled benzene derivative.

-

Synthesis of a BCD-ring intermediate: This would be prepared from a suitable non-labeled steroid precursor.

-

Coupling of the A-ring synthon and the BCD-ring intermediate: This key step would form the complete steroid skeleton with the ¹³C labels in the A-ring.

-

Functional group manipulations: Subsequent steps would involve the introduction and modification of functional groups to yield the final estriol structure. This would include the formation of the 16α and 17β hydroxyl groups.

-

Purification: Each step would require purification, with the final product being purified by preparative HPLC.

Quantitative Data (Typical)

| Parameter | Value |

| Overall Yield | 5-15% (multi-step) |

| Isotopic Purity | >99 atom % ¹³C[1] |

| Chemical Purity | >97% (by HPLC)[1] |

Synthesis of Tritium-Labeled Estriol ([³H]-Estriol)

Tritium-labeled estriol is a crucial tool for receptor binding assays and autoradiography due to the high sensitivity of radiodetection. Catalytic tritium exchange is a common method for introducing tritium into a molecule.

Synthetic Strategy: Catalytic Tritium Exchange

Similar to deuteration, catalytic exchange can be used to introduce tritium. This can be achieved by reacting estriol with tritium gas (T₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). The exchange will primarily occur at the activated positions on the aromatic ring.

Experimental Protocol: Synthesis of [³H]-Estriol

Materials:

-

Estriol (unlabeled)

-

Tritium gas (T₂)

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate

-

Preparative HPLC system

Procedure:

-

A solution of estriol (10 mg) in ethyl acetate (2 mL) is placed in a reaction vessel with 10% Pd/C (10 mg).

-

The vessel is connected to a tritium gas manifold, and the reaction is carried out under an atmosphere of tritium gas (e.g., 5 Ci) at room temperature for several hours.

-

After the reaction, the excess tritium gas is removed, and the catalyst is filtered off.

-

The solvent is evaporated, and the residue is repeatedly dissolved in methanol and evaporated to remove any labile tritium.

-

The crude tritiated estriol is purified by preparative reverse-phase HPLC to obtain the final product with high radiochemical purity.

Quantitative Data (Estimated)

| Parameter | Value |

| Radiochemical Yield | 10-25% |

| Specific Activity | 20-50 Ci/mmol |

| Radiochemical Purity | >98% (by radio-HPLC) |

Purification and Characterization

Purification

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of isotopically labeled estriol.[2] A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. The fractions corresponding to the product peak are collected, and the solvent is evaporated to yield the pure labeled compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction in the intensity of signals corresponding to the positions of deuterium incorporation confirms successful labeling.

-

²H NMR: A signal will be present for each site of deuterium incorporation.

-

¹³C NMR: For ¹³C-labeled compounds, the spectrum will show enhanced signals for the labeled carbon atoms. The chemical shifts for the carbon atoms of estriol are in the range of 14-160 ppm.[3]

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment.

-

For estriol-d₂, the molecular ion peak will be observed at m/z 290.4, compared to 288.4 for unlabeled estriol.

-

For estriol-2,3,4-¹³C₃, the molecular ion peak will be observed at m/z 291.36.[1]

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC is used to determine the chemical purity of the final product. The labeled estriol should have the same retention time as an unlabeled standard.

Conclusion

The synthesis of isotopically labeled estriol is a valuable process for advancing research in endocrinology, drug metabolism, and clinical diagnostics. This guide has provided an overview of plausible synthetic strategies for deuterium, carbon-13, and tritium labeling of estriol, along with conceptual experimental protocols and expected quantitative data. The successful synthesis and characterization of these labeled compounds will enable more precise and informative studies into the biological role and disposition of estriol.

References

understanding the molecular structure of Estriol-d3

An In-depth Technical Guide to the Molecular Structure of Estriol-d3

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens, playing a significant role in female reproductive health, particularly during pregnancy when it is produced in large quantities by the placenta[1][2]. Its deuterated isotopologue, Estriol-d3, is a crucial tool in biomedical and pharmaceutical research. The incorporation of three deuterium (B1214612) atoms provides a stable, heavy-isotope-labeled internal standard, indispensable for accurate quantification of estriol in biological matrices using mass spectrometry-based methods[3][4]. This guide provides a comprehensive overview of the molecular structure, properties, analysis, and biological context of Estriol-d3 for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Estriol-d3 shares the same steroidal skeleton as its non-labeled counterpart, which is based on an estrane (B1239764) core. This tetracyclic structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D). The key structural features are a phenolic A ring and hydroxyl groups at positions C3, C16α, and C17β.

The isotopic labeling involves the substitution of three hydrogen atoms with deuterium (²H or D). While various deuterated versions can be synthesized, a common commercially available form is (16α,17β)-Estra-1,3,5[5]-triene-3,16,17-triol-d3. The precise location of the deuterium atoms is critical for its use as an internal standard and can vary. One identified IUPAC name is (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol[6]. For clarity, the standard steroid numbering is shown below.

General and Physicochemical Properties

The fundamental properties of Estriol-d3 are summarized in the tables below. The physical properties are based on the non-deuterated Estriol and are expected to be very similar for the deuterated analogue.

Table 1: General Properties of Estriol-d3

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₁D₃O₃ | [7][8] |

| Molecular Weight | 291.40 g/mol | [7][9] |

| CAS Number | 79037-36-8 | [7][8][9] |

| IUPAC Name | (16α,17β)-Estra-1,3,5[5]-triene-3,16,17-triol-d3 | [7][8] |

| Synonyms | Acifemine-d3, Destriol-d3, Ovestin-d3 | [8][9] |

Table 2: Physical Properties of Estriol (Non-labeled)

| Property | Value | Reference(s) |

| Physical Description | Odorless white crystalline solid | [10] |

| Melting Point | 82 to 86 °C (180 to 187 °F) | [11] |

| Solubility | In water: 0.119 mg/mL (20 °C). Slightly soluble in ethyl ether, benzene; very soluble in pyridine. | [10][11] |

| Density | 1.27 g/cm³ at 25 °C | [10] |

Synthesis and Isotopic Labeling

The synthesis of Estriol-d3 is not widely detailed in public literature, but it would follow established routes for steroid synthesis with specific steps for deuterium incorporation. A plausible general workflow would be adapted from a known synthesis of a related steroid like estrone[12]. Deuterium atoms can be introduced through various methods, such as catalytic exchange reactions or by using deuterated reagents at specific steps of the synthesis.

Experimental Analysis and Protocols

Estriol-d3 is primarily used as an internal standard for the quantification of endogenous estriol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for quantifying low-concentration analytes like estriol in complex biological samples such as serum[13][14][15]. Estriol-d3 is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled estriol but is distinguished by its higher mass, allowing for accurate correction of any analyte loss during sample handling and ionization variability in the mass spectrometer.

Protocol: Quantification of Serum Estriol by LC-MS/MS

-

Sample Preparation :

-

To 100 µL of serum, add 10 µL of a 100 ng/mL solution of Estriol-d3 in methanol (B129727) as an internal standard.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

Chromatography :

-

Mass Spectrometry :

-

Ionization : Electrospray Ionization, Negative Mode (ESI-).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

Ion Transitions : Monitor specific precursor-to-product ion transitions for both estriol and Estriol-d3.

-

Table 3: Example LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Estriol | 287.2 | 145.1 | Optimized (e.g., 30-40) |

| Estriol-d3 | 290.2 | 147.1 | Optimized (e.g., 30-40) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the position of the deuterium labels. In ¹H NMR, the signals corresponding to the positions where deuterium has been substituted will be absent. In ¹³C NMR, the carbons bonded to deuterium will show a characteristic multiplet (due to C-D coupling) and a slight upfield shift compared to the non-labeled compound.

Protocol: NMR Analysis

-

Sample Preparation : Dissolve 1-5 mg of Estriol-d3 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition : Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis : Compare the spectra to those of non-labeled estriol to confirm the positions of deuteration and verify the overall structure.

Table 4: Representative ¹³C NMR Chemical Shifts for the Estriol Skeleton

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C3 | 155.1 |

| C16 | 81.6 |

| C17 | 65.5 |

| C18 (Methyl) | 13.5 |

(Note: Data is for non-labeled estriol and serves as a reference. Specific shifts for Estriol-d3 will be slightly different at the sites of deuteration)[17][18].

Biological Context: Estriol Biosynthesis

Estriol is a metabolic product of estradiol (B170435) and estrone. During pregnancy, its synthesis is a complex process involving both the fetus and the placenta[1]. The pathway starts with DHEA-S produced by the fetal adrenal gland. This is then hydroxylated in the fetal liver and subsequently converted to estriol in the placenta[2]. Estriol exerts its biological effects by binding to estrogen receptors (ERα and ERβ), although it is a much weaker estrogen than estradiol[11].

Conclusion

Estriol-d3 is an essential analytical tool whose value is intrinsically linked to its molecular structure. The precise mass difference conferred by the three deuterium atoms allows it to serve as a robust internal standard for the accurate quantification of natural estriol. A thorough understanding of its structure, physicochemical properties, and analytical behavior is paramount for its effective application in clinical diagnostics, endocrinology research, and pharmaceutical development.

References

- 1. Estriol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Estriol? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Estradiol-d3 (Estradiol Valerate EP Impurity A-d3, Estriol… [cymitquimica.com]

- 6. Estriol-d3 | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. vivanls.com [vivanls.com]

- 9. usbio.net [usbio.net]

- 10. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 13. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uregina.ca [uregina.ca]

- 18. X-Ray crystal structure analysis and 13C NMR investigation of estriol 16- and 17-monoglucuronide derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Biological Fate and Metabolism of Deuterated Estriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens, playing a significant role in female physiology, particularly during pregnancy. The therapeutic potential of estriol is being explored for various conditions, including menopausal symptoms and multiple sclerosis. Deuteration, the selective replacement of hydrogen with deuterium (B1214612) atoms, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic properties of molecules. The stronger carbon-deuterium bond can lead to a reduced rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE), potentially resulting in improved metabolic stability, increased systemic exposure, and a more favorable dosing regimen. This technical guide provides a comprehensive overview of the biological fate and metabolism of estriol, with a specific focus on the anticipated effects of deuteration. While direct comparative preclinical and clinical data for deuterated estriol are not extensively available in the public domain, this document synthesizes the known metabolism of estriol with the established principles of deuterium's impact on drug metabolism to provide a predictive and informative resource.

Biological Fate and Metabolism of Estriol

The biological fate of estriol is governed by its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution

Estriol is produced in significant amounts only during pregnancy. In non-pregnant women, it is primarily a peripheral metabolite of estradiol (B170435) and estrone (B1671321). When administered exogenously, estriol's absorption is dependent on the route of administration. Oral administration leads to rapid absorption, but also extensive first-pass metabolism in the liver. Vaginal administration results in efficient local absorption with lower systemic exposure compared to oral routes.

Once in circulation, estriol, like other estrogens, is largely bound to plasma proteins, primarily albumin, with a smaller fraction bound to sex hormone-binding globulin (SHBG). The unbound fraction is biologically active and available for distribution to target tissues.

Metabolism

The metabolism of estriol is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II reactions.

Phase I Metabolism (Hydroxylation): Estriol is a terminal metabolite in the estrogen metabolic pathway and is not significantly metabolized by cytochrome P450 (CYP) enzymes through further hydroxylation. The primary pathway for its formation is the 16α-hydroxylation of estrone, which is then converted to estriol by 17β-hydroxysteroid dehydrogenase.

Phase II Metabolism (Conjugation): The major metabolic pathways for estriol are glucuronidation and sulfation. These conjugation reactions increase the water solubility of estriol, facilitating its excretion.

-

Glucuronidation: This is the primary metabolic pathway for estriol. UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl groups of estriol, forming estriol glucuronides. The main metabolites are estriol-3-glucuronide, estriol-16α-glucuronide, and estriol-17β-glucuronide.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to estriol, forming estriol sulfates, primarily estriol-3-sulfate.

Excretion

The conjugated metabolites of estriol are water-soluble and are primarily excreted in the urine. A smaller fraction is excreted in the bile and may undergo enterohepatic recirculation, where the conjugates are hydrolyzed back to estriol by gut bacteria and reabsorbed.

The Impact of Deuteration on Estriol Metabolism: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium at specific sites in the estriol molecule is expected to influence its metabolic rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYPs.

While estriol itself is not a primary substrate for extensive CYP-mediated oxidation, deuteration of its precursors, estrone and estradiol, has been studied. These studies indicate that the metabolic pathways are not fundamentally altered, but the rate of conversion can be affected.

For deuterated estriol, the primary impact of the KIE would likely be on any minor oxidative metabolic pathways that may exist and, more significantly, potentially on the enzymatic conjugation reactions. However, without direct comparative studies, the magnitude of this effect remains theoretical. A slower rate of metabolism would be expected to lead to a longer plasma half-life and increased overall exposure (AUC).

Quantitative Data on the Pharmacokinetics of Estriol

The following tables summarize the available pharmacokinetic data for non-deuterated estriol. It is important to note that specific pharmacokinetic parameters for deuterated estriol are not available in the published literature. The "Predicted Effect of Deuteration" column is based on the theoretical impact of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Estriol in Normal Women [1]

| Parameter | Value | Predicted Effect of Deuteration |

| t1/2α (Initial half-life) | 3.6 minutes | Likely no significant change |

| t1/2β (Terminal half-life) | 64 minutes | Potentially increased |

| Metabolic Clearance Rate (MCR) | 1890 - 2100 L/day | Potentially decreased |

| Initial Volume of Distribution | 20 L | Likely no significant change |

Table 2: Pharmacokinetic Parameters of Vaginally Administered Estriol Gel in Postmenopausal Women

| Formulation | Cmax (pg/mL) | Tmax (hours) | AUC0-t (pg·h/mL) | Predicted Effect of Deuteration |

| Estriol 20 µg/g gel | 13.77 (steady state) | - | 36.33 (steady state) | Cmax may be similar or slightly higher, AUC likely increased |

| Estriol 50 µg/g gel | 22.80 (steady state) | - | 73.71 (steady state) | Cmax may be similar or slightly higher, AUC likely increased |

| Ovestinon® (estriol 500 µ g/0.5 g) | 89.95 (steady state) | - | - | Cmax may be similar or slightly higher, AUC likely increased |

Experimental Protocols

Detailed experimental protocols from studies involving deuterated estriol are primarily focused on its use as an internal standard for analytical quantification. Below are representative methodologies.

Quantification of Urinary Estrogen Metabolites using LC-MS/MS with a Deuterated Estriol Internal Standard[2]

-

Objective: To accurately quantify the levels of 15 estrogens and their metabolites in human urine.

-

Methodology:

-

Sample Preparation: To a 400 µL aliquot of thawed and mixed urine, 20 µL of an internal standard solution containing 1.6 ng of estriol-d3 (among other deuterated estrogens) is added.

-

Enzymatic Hydrolysis: Since estrogens are primarily present as glucuronide and sulfate (B86663) conjugates, the samples are treated with β-glucuronidase/sulfatase from Helix pomatia to deconjugate the metabolites.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration of the analytes.

-

Derivatization: The extracted estrogens are derivatized to enhance their ionization efficiency for mass spectrometry analysis.

-

LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each estrogen metabolite and its corresponding deuterated internal standard.

-

-

Data Analysis: The concentration of each analyte is calculated by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

In Vitro Metabolism Study of a Test Compound using Human Liver Microsomes

While a specific protocol for deuterated estriol is not available, a general methodology for assessing metabolic stability is as follows:

-

Objective: To determine the in vitro metabolic stability of a deuterated compound compared to its non-deuterated analog.

-

Methodology:

-

Incubation: The test compounds (deuterated and non-deuterated estriol) are incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The samples are centrifuged to pellet the microsomal proteins, and the supernatant containing the remaining parent compound and any formed metabolites is collected.

-

LC-MS/MS Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS analysis.

-

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated compound would indicate a positive kinetic isotope effect and improved metabolic stability.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for estriol is through its interaction with estrogen receptors (ERα and ERβ). The following diagrams illustrate the metabolic pathway of estriol and a conceptual workflow for a comparative pharmacokinetic study.

References

Estriol-d3 Versus Non-labeled Estriol: An In-depth Technical Guide for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Estriol-d3 and non-labeled estriol (B74026) for use in in vitro research. It is designed to assist researchers in selecting the appropriate compound for their experimental needs by detailing their respective applications, physicochemical properties, and relevant experimental protocols. This guide summarizes key quantitative data, outlines detailed methodologies for critical in vitro assays, and provides visual representations of pertinent biological pathways and experimental workflows.

Introduction: The Role of Deuteration in Estriol Studies

Estriol (E3) is one of the three major endogenous estrogens, playing a significant role in various physiological processes. In in vitro research, both non-labeled estriol and its deuterated analog, Estriol-d3, are valuable tools. Non-labeled estriol is utilized to investigate its biological functions, including receptor binding, signaling pathways, and metabolic fate. Estriol-d3, a stable isotope-labeled version of estriol, is primarily employed as an internal standard for accurate quantification in mass spectrometry-based assays.[1][2] The substitution of hydrogen atoms with deuterium (B1214612) can also influence the compound's metabolic stability, a phenomenon known as the kinetic isotope effect (KIE), which can be a subject of study in itself.[2][3]

Core Applications in In Vitro Research

The choice between Estriol-d3 and non-labeled estriol is dictated by the specific requirements of the in vitro study.

Non-labeled Estriol is the compound of choice for studies aiming to:

-

Characterize its binding affinity and kinetics with estrogen receptors (ERα and ERβ).[4][5]

-

Elucidate the downstream signaling pathways activated by estriol binding to its receptors.

-

Investigate its metabolism by various enzyme systems, such as cytochrome P450s.[6][7]

-

Assess its physiological or pathological effects in cell-based assays, such as cell proliferation or viability.[4]

Estriol-d3 serves a more specialized, yet critical, role in in vitro research, primarily as:

-

An internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of estriol in biological matrices.[8][9][10] The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variations in sample preparation and instrument response, leading to highly reliable data.[9][11]

-

A tool to study the kinetic isotope effect on estriol's metabolism. The stronger carbon-deuterium bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, providing insights into metabolic pathways.[3][12]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both compounds is essential for their proper handling and use in in vitro experiments.

| Property | Non-labeled Estriol | Estriol-d3 | Reference(s) |

| Chemical Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ | [13],[14] |

| Molar Mass | 288.38 g/mol | 291.40 g/mol | [13],[14] |

| CAS Number | 50-27-1 | 79037-36-8 | [13],[14] |

| Appearance | White crystalline solid | White crystalline solid | [13] |

| Purity | Typically >98% | Typically >98% (Isotopic purity also specified) | Vendor dependent |

| Solubility | Soluble in ethanol (B145695), acetone, and other organic solvents; sparingly soluble in water. | Similar to non-labeled estriol. | [13] |

Comparative In Vitro Performance Data

Direct comparative studies detailing the receptor binding affinities and metabolic stability of Estriol-d3 versus non-labeled estriol are not extensively available in the public domain. However, the established principles of the kinetic isotope effect (KIE) allow for theoretical comparisons and highlight the key differences in their in vitro performance.

Estrogen Receptor Binding Affinity

The substitution of hydrogen with deuterium is generally not expected to significantly alter the equilibrium binding affinity (Kᵢ or IC₅₀) of estriol to its receptors, as these interactions are primarily governed by the molecule's shape and electronic properties, which are largely unaffected by deuteration. Studies on other deuterated steroids, such as d3-testosterone, have shown comparable receptor binding potency to their non-labeled counterparts. However, deuteration can affect the kinetics of binding, potentially influencing the dissociation rate of the ligand-receptor complex.

| Parameter | Non-labeled Estriol | Estriol-d3 | Reference(s) |

| Relative Binding Affinity (RBA) for ERα (vs. Estradiol) | ~11.3% | Expected to be similar to non-labeled estriol. | [13] |

| Relative Binding Affinity (RBA) for ERβ (vs. Estradiol) | ~17.6% | Expected to be similar to non-labeled estriol. | [13] |

| Dissociation Constant (Kd) | Generally higher (lower affinity) than estradiol (B170435). | The dissociation rate may be slightly slower due to the kinetic isotope effect, but this is not consistently documented for estriol. | [1][4] |

Metabolic Stability

The most significant difference in the in vitro performance of Estriol-d3 compared to non-labeled estriol is expected in metabolic stability assays. The KIE can lead to a slower rate of metabolism when the deuterated bond is involved in the rate-limiting step of an enzymatic reaction, most notably by cytochrome P450 (CYP) enzymes.[3][12] This can result in a longer half-life and lower intrinsic clearance for the deuterated compound.

| Parameter | Non-labeled Estriol | Estriol-d3 | Reference(s) |

| In Vitro Half-life (t₁/₂) in Liver Microsomes | Varies depending on species and conditions. | Expected to be longer than non-labeled estriol if metabolism involves cleavage of a deuterated C-H bond. | [15][16][17] |

| Intrinsic Clearance (Clᵢₙₜ) | Varies depending on species and conditions. | Expected to be lower than non-labeled estriol under conditions where the KIE is observed. | [15][16][17] |

Experimental Protocols

This section provides detailed protocols for key in vitro assays relevant to the study of both non-labeled estriol and Estriol-d3.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (non-labeled estriol) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol).

Materials:

-

Rat uterine cytosol preparation (as a source of estrogen receptors)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)

-

[³H]-Estradiol (radioligand)

-

Non-labeled estriol (competitor)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of non-labeled estriol in TEDG buffer. Prepare a working solution of [³H]-Estradiol in TEDG buffer.

-

Assay Setup: In microcentrifuge tubes, add a constant amount of rat uterine cytosol, a fixed concentration of [³H]-Estradiol, and increasing concentrations of non-labeled estriol. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled estrogen like diethylstilbestrol).

-

Incubation: Incubate the tubes at 4°C overnight to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the bound receptor-ligand complex.

-

Washing: Wash the pellets with cold TEDG buffer to remove unbound radioligand.

-

Quantification: Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-Estradiol as a function of the log concentration of non-labeled estriol. Determine the IC₅₀ value (the concentration of estriol that inhibits 50% of the specific binding of the radioligand).

ERE-Luciferase Reporter Gene Assay for Estrogenic Activity

This cell-based assay measures the ability of estriol to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

Materials:

-

A suitable cell line (e.g., MCF-7 or T47D) stably or transiently transfected with an ERE-luciferase reporter plasmid.

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.

-

Non-labeled estriol.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of non-labeled estriol. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized luciferase activity against the log concentration of estriol to determine the EC₅₀ value.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of estriol to metabolism by phase I enzymes, primarily CYPs, present in HLMs. Estriol-d3 is used as an internal standard for accurate quantification of the remaining non-labeled estriol.

Materials:

-

Human liver microsomes (pooled).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Non-labeled estriol.

-

Estriol-d3 (internal standard).

-

Acetonitrile (B52724) (for quenching the reaction).

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

-

Initiation of Reaction: Add non-labeled estriol to the incubation mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing a known concentration of Estriol-d3.

-

Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of non-labeled estriol relative to the Estriol-d3 internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining estriol against time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Clᵢₙₜ).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the estriol signaling pathway and a typical experimental workflow for its analysis.

Estriol Signaling Pathway

Experimental Workflow: In Vitro Metabolic Stability Assay

Conclusion

References

- 1. Estriol and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume 5, Chapter 3. Estrogen Kinetics for Clinicians [glowm.com]

- 4. Effects of estrone, estradiol, and estriol on hormone-responsive human breast cancer in long-term tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro model of mammary estrogen metabolism: structural and kinetic differences between catechol estrogens 2- and 4-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oatext.com [oatext.com]

- 14. Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estriol production and metabolism in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The metabolic clearance and blood production rates of estriol in normal, non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Estriol-d3 in Estrogen Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of estrogen metabolism is critical for understanding a wide range of physiological and pathological processes, from reproductive health to the development of hormone-dependent cancers. The three major endogenous estrogens—estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3)—and their various metabolites exist in complex equilibria and are often present at very low concentrations in biological matrices.[1] Accurate quantification of these compounds is paramount but challenging due to their structural similarity and the potential for analytical variability during sample processing.

This technical guide focuses on the pivotal role of Estriol-d3 (deuterated estriol) in modern analytical methodologies, particularly its function as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique has become the gold standard for estrogen analysis, offering unparalleled specificity and sensitivity.[1][2] We will explore the underlying principles, provide detailed experimental protocols, and present key quantitative data to facilitate the integration of these methods into research and development workflows.

The Core Principle: Stable Isotope Dilution Analysis

The fundamental advantage of using a deuterated compound like Estriol-d3 lies in the principle of stable isotope dilution (SID). An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization.[3] However, it is distinguishable by its higher mass due to the replacement of hydrogen atoms with deuterium (B1214612).

By adding a known quantity of Estriol-d3 to a sample at the beginning of the workflow, it experiences the same procedural losses and matrix effects (ion suppression or enhancement) as the endogenous, non-labeled Estriol. The mass spectrometer detects both the analyte and the internal standard simultaneously. The ratio of their signal intensities is then used for quantification. This ratiometric approach effectively cancels out variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3]

Estrogen Metabolism Pathway

Estriol (E3) is a major metabolite of estradiol (E2) and estrone (E1).[4][5] In non-pregnant women, it is produced in small quantities primarily in the liver through the 16α-hydroxylation of E1 and E2.[6][7] During pregnancy, the placenta becomes the main site of E3 synthesis, where it is produced in large amounts from fetal precursors.[6][8] Understanding this metabolic context is crucial for interpreting quantitative data from biological samples.

Experimental Protocols for Estrogen Quantification using Estriol-d3

A robust and reliable method for quantifying estrogens involves several key steps, from sample collection to final data analysis. The following protocol is a synthesized example for the analysis of estriol in human serum.

Materials and Reagents

-

Analytes: Estriol (E3) standard

-

Internal Standard: Estriol-d3 (or other deuterated versions like Estriol-d2)[9]

-

Solvents: HPLC or MS-grade methanol, acetonitrile, water

-

Extraction Solvents: Methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate.

-

Reagents: Formic acid, ammonium (B1175870) fluoride (B91410) (optional, for enhancing sensitivity)

-

Sample Matrix: Charcoal-stripped serum for calibration curve and quality control (QC) samples.[10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for isolating steroids from complex biological matrices like serum or plasma.[11]

-

Aliquoting: Pipette 200-500 µL of serum sample, calibrator, or QC into a glass tube.

-

Internal Standard Spiking: Add a precise volume of the Estriol-d3 working solution (e.g., 25 µL of a 1 ng/mL solution) to every tube except for "double blank" samples. Vortex briefly.

-

Extraction: Add 2-3 mL of extraction solvent (e.g., MTBE).

-

Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

Centrifugation: Centrifuge at approximately 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Freezing (Optional): Place the samples in a -80°C freezer for 10-15 minutes to freeze the lower aqueous layer, which facilitates the decanting of the organic supernatant.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The separation and detection of estriol is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

Table 1: Example Liquid Chromatography (LC) Parameters

| Parameter | Value | Reference |

| Column | Reversed-phase C8 or C18 (e.g., 3.3 cm x 3.0 mm, 3 µm) | [9] |

| Mobile Phase A | Water + 0.1% Formic Acid | [12][13] |

| Mobile Phase B | Methanol or Acetonitrile | [9][14] |

| Flow Rate | 0.5 - 1.0 mL/min | [14][15] |

| Gradient | Example: Start at 20% B, ramp to 90% B over 5-7 min | [9] |

| Column Temp. | 40 - 50 °C | [12][14] |

| Injection Vol. | 10 - 20 µL | [9][13] |

Table 2: Example Mass Spectrometry (MS) Parameters

Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Analysis is typically done in negative ion mode.[9]

| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Ionization Mode | Reference |

| Estriol (E3) | m/z 287.2 | m/z 171.1 | ESI Negative | [9] |

| m/z 145.1 | ESI Negative | [9] | ||

| Estriol-d2 | m/z 289.2 | m/z 171.1 | ESI Negative | [9] |

| Estriol-d3 | m/z 290.2 | m/z 171.1 or 172.1 | ESI Negative | (Implied) |

Note: The exact product ion for Estriol-d3 may vary depending on the position of the deuterium labels. The transitions provided are representative examples found in the literature for deuterated estriol.

Table 3: Method Performance Characteristics

The validation of an analytical method is crucial to ensure data quality. Key parameters include the limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

| Parameter | Typical Value | Reference |

| LOD | 1.0 - 2.0 pg/mL | [9] |

| LOQ | 1.0 - 5.0 pg/mL | [2] |

| Within-day CV (%) | < 6.5% | [9] |

| Between-day CV (%) | 4.5% - 9.5% | [9] |

| Recovery (%) | 88% - 108% | [9] |

Conclusion

Estriol-d3 is an indispensable tool for researchers and drug development professionals engaged in estrogen metabolism studies. Its application as an internal standard in isotope dilution LC-MS/MS methods provides the foundation for achieving the accuracy, precision, and reliability required to quantify low-level endogenous estrogens in complex biological matrices. By correcting for analytical variability, Estriol-d3 enables confident data interpretation, which is essential for advancing our understanding of endocrinology and developing novel therapeutic interventions. The protocols and data presented in this guide offer a robust framework for the implementation and validation of these powerful analytical techniques.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estriol - Wikipedia [en.wikipedia.org]

- 7. allergyresearchgroup.com [allergyresearchgroup.com]

- 8. What is the mechanism of Estriol? [synapse.patsnap.com]

- 9. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ecommons.roseman.edu [ecommons.roseman.edu]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantification of Estrogens in Human Serum using Estriol-d3 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of major estrogens—estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3)—in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Estriol-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol, involving a straightforward liquid-liquid extraction (LLE) followed by LC-MS/MS analysis, is suitable for clinical research and drug development applications where reliable measurement of low physiological concentrations of estrogens is critical.

Introduction

Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. The accurate measurement of endogenous estrogens such as estrone (E1), estradiol (E2), and estriol (E3) is essential in various fields, including endocrinology, clinical diagnostics, and pharmaceutical research. Due to their low physiological concentrations, often in the picogram per milliliter (pg/mL) range, highly sensitive and specific analytical methods are required.

LC-MS/MS has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity. The principle of stable isotope dilution, employing a deuterated internal standard like Estriol-d3, is a key component of a reliable LC-MS/MS assay. The internal standard, being structurally and chemically almost identical to the analyte of interest, co-elutes and experiences similar ionization efficiency, thereby providing a reliable means for accurate quantification.

This application note provides a detailed protocol for the extraction and analysis of E1, E2, and E3 from human serum, utilizing Estriol-d3 as an internal standard for the quantification of estriol. While deuterated analogs for E1 and E2 are also commonly used for their respective quantification, this note focuses on the role and application of Estriol-d3.

Experimental

Materials and Reagents

-

Standards: Estrone (E1), Estradiol (E2), Estriol (E3), and Estriol-d3 (as internal standard, IS) certified reference materials.

-

Solvents: HPLC-grade methanol, acetonitrile, water, hexane (B92381), and ethyl acetate (B1210297).

-

Reagents: Ammonium fluoride (B91410) and formic acid.

-

Sample Matrix: Steroid-depleted human serum for calibrators and quality controls.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and efficient liquid-liquid extraction protocol is employed to isolate the estrogens from the serum matrix.

-

Aliquoting: To 500 µL of serum sample, calibrator, or quality control in a glass test tube, add 50 µL of the internal standard working solution (containing Estriol-d3).

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Extraction: Add 1 mL of an extraction solvent mixture of hexane and ethyl acetate (9:1, v/v).

-

Mixing: Vortex vigorously for 1 minute to ensure efficient extraction of the analytes into the organic phase.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve complete phase separation.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a 1:1 water:acetonitrile mixture.

-